molecular formula C12H18N2O3 B1222724 3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy CAS No. 5389-27-5

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Cat. No.: B1222724
CAS No.: 5389-27-5
M. Wt: 238.28 g/mol
InChI Key: NSNRDGGMJSRUMG-UHFFFAOYSA-N
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Description

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a compound known for its use as a spin label in electron paramagnetic resonance (EPR) studies. It is a member of aminoxyls, maleimides, pyrrolidines, and dicarboximides. This compound is functionally related to PROXYL and is used to study local protein structures and molecular changes in erythrocyte membranes .

Scientific Research Applications

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is widely used in scientific research, particularly in:

Safety and Hazards

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Preparation Methods

The synthesis of 3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves the reaction of 2,2,5,5-tetramethyl-3-pyrrolidinyl-N-oxyl with maleic anhydride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in EPR studies.

    Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.

    Substitution: The maleimide group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Mechanism of Action

The compound exerts its effects through its ability to act as a spin label. It penetrates cells and binds covalently to specific targets, such as cytoplasmic glutathione in erythrocytes. This binding allows researchers to study the internal microviscosity and other properties of cells using EPR spectroscopy. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its specific structure and functional groups, which make it an effective spin label. Similar compounds include:

These compounds share similar properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain research contexts.

Properties

IUPAC Name

1-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-11(2)7-8(12(3,4)14(11)17)13-9(15)5-6-10(13)16/h5-6,8,17H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNRDGGMJSRUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)N2C(=O)C=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 2
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 3
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 4
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 5
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 6
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

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